molecular formula C9H15NO3S B14440144 N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine CAS No. 78773-42-9

N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine

Cat. No.: B14440144
CAS No.: 78773-42-9
M. Wt: 217.29 g/mol
InChI Key: OQXFHYHUXJEPQI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine is an organic compound with a unique structure that includes a cyclopropyl group, a sulfanyl group, and a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine typically involves the reaction of cyclopropylamine with 2-methyl-3-sulfanylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)alanine
  • N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)valine
  • N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)leucine

Uniqueness

N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the sulfanyl group provides additional sites for chemical modification .

Properties

78773-42-9

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-[cyclopropyl-(2-methyl-3-sulfanylpropanoyl)amino]acetic acid

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)9(13)10(4-8(11)12)7-2-3-7/h6-7,14H,2-5H2,1H3,(H,11,12)

InChI Key

OQXFHYHUXJEPQI-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)N(CC(=O)O)C1CC1

Origin of Product

United States

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